molecular formula C26H30N2O5S B12553345 [2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate

[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate

Cat. No.: B12553345
M. Wt: 482.6 g/mol
InChI Key: HKJWVVFXPNSIQN-UHFFFAOYSA-N
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Description

2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate is a complex organic compound that features a thiazole ring, a benzopyran moiety, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable precursor with thiourea under acidic conditions.

    Attachment of the Thiazole to the Phenoxy Group: This step involves a nucleophilic substitution reaction where the thiazole derivative reacts with a phenoxy compound.

    Formation of the Benzopyran Moiety: This can be synthesized through a cyclization reaction involving a suitable precursor.

    Final Acetylation: The final step involves acetylation of the hydroxyl group on the benzopyran moiety using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzopyran moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the thiazole ring.

    Substitution: Nucleophilic substitution reactions can take place at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and benzopyran rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, while the benzopyran moiety can bind to receptor sites. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate
  • 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl butyrate
  • 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl propionate

Uniqueness

The uniqueness of 2-({4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]phenoxy}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-yl acetate lies in its specific combination of functional groups. The presence of both a thiazole ring and a benzopyran moiety, along with an acetate group, provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

[2-[[4-[(2-amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate

InChI

InChI=1S/C26H30N2O5S/c1-14-15(2)23-20(16(3)22(14)32-17(4)29)10-11-26(5,33-23)13-31-19-8-6-18(7-9-19)12-21-24(30)28-25(27)34-21/h6-9,21H,10-13H2,1-5H3,(H2,27,28,30)

InChI Key

HKJWVVFXPNSIQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)N=C(S4)N)C)OC(=O)C)C

Origin of Product

United States

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